2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
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Overview
Description
2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a complex organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core fused with a pyridine ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions For instance, starting with a pyridine derivative and a hydrazine compound, the reaction proceeds through a series of steps involving condensation, cyclization, and oxidation to form the desired pyrazolopyrazine core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, where specific atoms or groups can be replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-Oxo-2-(1-piperazinyl)ethyl]morpholine
- [1,2]Oxazolo[4,5-c]pyridin-6-amine
- 4-Oxo-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Uniqueness
Compared to similar compounds, 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and interact with a diverse set of biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H10N4O3 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-(4-oxo-2-pyridin-2-ylpyrazolo[1,5-a]pyrazin-5-yl)acetic acid |
InChI |
InChI=1S/C13H10N4O3/c18-12(19)8-16-5-6-17-11(13(16)20)7-10(15-17)9-3-1-2-4-14-9/h1-7H,8H2,(H,18,19) |
InChI Key |
CCRKONQUQIRUNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)O |
Origin of Product |
United States |
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